molecular formula C17H24N2O4 B3800062 (3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide

(3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide

Cat. No.: B3800062
M. Wt: 320.4 g/mol
InChI Key: XSVFOZNEENVJLU-UONOGXRCSA-N
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Description

(3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a nucleophilic substitution reaction using a benzodioxole derivative and an appropriate leaving group.

    Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

(3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The benzodioxole moiety is known to interact with aromatic amino acids in proteins, while the piperidine ring can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and benzodioxole-containing compounds.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-ol.

    Benzodioxole-Containing Compounds: Compounds such as safrole and piperonyl butoxide.

Uniqueness

  • The unique combination of the piperidine ring, benzodioxole moiety, and carboxamide group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-18(4-2)17(21)19-8-7-13(14(20)10-19)12-5-6-15-16(9-12)23-11-22-15/h5-6,9,13-14,20H,3-4,7-8,10-11H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVFOZNEENVJLU-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(C(C1)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N1CC[C@H]([C@@H](C1)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide
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(3S,4S)-4-(1,3-benzodioxol-5-yl)-N,N-diethyl-3-hydroxypiperidine-1-carboxamide

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